molecular formula C18H19N7O2S B6447748 3-{methyl[1-(9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione CAS No. 2549030-34-2

3-{methyl[1-(9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione

Cat. No. B6447748
CAS RN: 2549030-34-2
M. Wt: 397.5 g/mol
InChI Key: GSGJBLZALOSXEA-UHFFFAOYSA-N
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Description

3-{Methyl[1-(9H-purin-6-yl)piperidin-4-yl]amino}-1,2-benzothiazole-1,1-dione (BMTPD) is a small molecule that has recently been studied for its potential use in various scientific research applications. BMTPD is a derivative of benzothiazole, a heterocyclic aromatic compound, and is composed of an aromatic ring and a nitrogen-containing heterocycle. BMTPD has been studied for its ability to bind to and modulate the activity of several proteins, and its potential to act as an agonist or antagonist of various receptor systems. The aim of

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically distinct fragments using a palladium catalyst. In SM coupling, boron reagents play a crucial role. This compound can serve as an organoboron reagent, facilitating mild and functional group-tolerant reactions. Researchers have tailored its properties for specific SM coupling conditions .

EGFR Inhibitors in Oncology

The compound’s structure suggests potential as an EGFR (epidermal growth factor receptor) inhibitor. EGFR is implicated in cancer progression, and inhibiting it can be therapeutically beneficial. Investigating this compound’s binding affinity and selectivity against oncogenic EGFR mutants could yield promising results .

DPP-4 Inhibition for Diabetes Treatment

As a DPP-4 (dipeptidyl peptidase-4) inhibitor, this compound may have applications in managing type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and reduce blood glucose levels. Further studies could explore its efficacy, pharmacokinetics, and safety profile .

properties

IUPAC Name

N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-24(17-13-4-2-3-5-14(13)28(26,27)23-17)12-6-8-25(9-7-12)18-15-16(20-10-19-15)21-11-22-18/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGJBLZALOSXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2NC=N3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,1-dioxo-N-[1-(7H-purin-6-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine

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